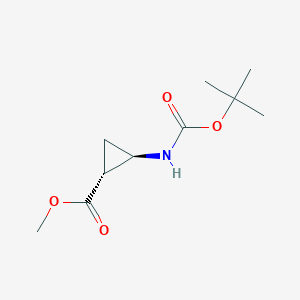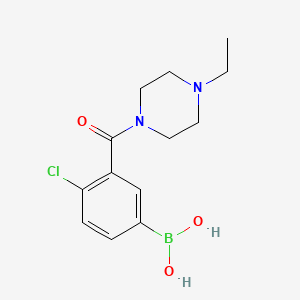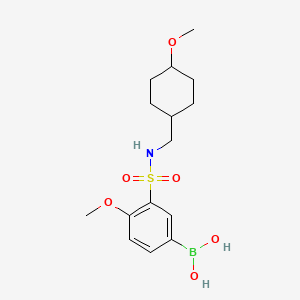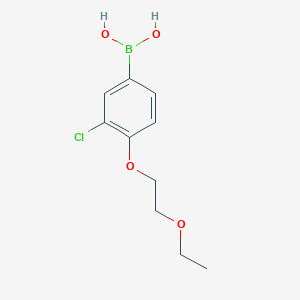
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID
Overview
Description
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Biochemical Analysis
Biochemical Properties
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid, have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are crucial for its biochemical functions and therapeutic potential.
Cellular Effects
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have been reported to have cytotoxic effects on tumor cells, indicating their potential as anticancer agents . Additionally, they may modulate the activity of neurotransmitters, impacting neuronal function and signaling.
Molecular Mechanism
The molecular mechanism of 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their diverse biological activities . These interactions are essential for understanding the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid may change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Thiazole derivatives have been studied for their stability and degradation profiles, which are essential for their use in biochemical research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid vary with different dosages in animal models. Studies have shown that thiazole derivatives can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiazole derivatives have been shown to participate in metabolic processes that are essential for their biological activities . These interactions are vital for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of 1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
1-(4,5-Dihydrothiazol-2-yl)piperidine-4-carboxylic acid’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors are crucial for understanding its mechanism of action and optimizing its use in biochemical research and therapy.
Preparation Methods
The synthesis of 1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID typically involves the reaction of appropriate thiazole and piperidine derivatives under specific conditions. One common method involves the condensation of a thiazole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-Acetylthiazoline: This compound also contains a thiazole ring and is known for its distinct odor and flavor properties.
Thiazole derivatives: Various thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h7H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSIQDOKGZRSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)

